molecular formula C11H12N2O2S B12098823 Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- CAS No. 22035-30-9

Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-

Cat. No.: B12098823
CAS No.: 22035-30-9
M. Wt: 236.29 g/mol
InChI Key: QYEYOJMZNDONSL-UHFFFAOYSA-N
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Description

5-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit bacterial RNA polymerase, thereby exerting antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also contain the 2,4-dimethoxyphenyl group and exhibit similar antimicrobial properties.

    1,3,4-thiadiazoles: These compounds share the thiazole ring structure and have diverse biological activities, including anticancer and antimicrobial effects.

    5-arylazothiazoles: These compounds have a similar thiazole ring and are used in various chemical and biological applications.

Uniqueness

5-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern and the presence of the 2,4-dimethoxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

22035-30-9

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(9(5-7)15-2)10-6-13-11(12)16-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

QYEYOJMZNDONSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(S2)N)OC

Origin of Product

United States

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